Tinophylloloside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O11/c1-26-6-4-15-24(33)37-17(13-5-7-35-12-13)10-27(15,2)19(26)9-14(8-16(26)23(32)34-3)36-25-22(31)21(30)20(29)18(11-28)38-25/h5,7-8,12,14-15,17-22,25,28-31H,4,6,9-11H2,1-3H3/t14-,15+,17-,18+,19+,20+,21-,22+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTGQGFLTYWGDL-HMAXOINASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102907-33-5 | |
| Record name | Tinophylloloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102907335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Overexpression of Key Biosynthetic Genes:
Up-regulating Precursor Supply: Increasing the expression of genes in the MEP pathway, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase) and GGPS (geranylgeranyl pyrophosphate synthase), can boost the supply of the GGPP precursor, thereby pushing the flux towards diterpenoid biosynthesis.
Enhancing Rate-Limiting Steps: Identifying and overexpressing the rate-limiting enzymes in the Tinophylloloside-specific pathway, such as the specific diTPS, CYP450s, or UGT, could significantly enhance the final product yield.
Down Regulation of Competing Pathways:
Metabolic flux can be diverted away from Tinophylloloside biosynthesis into competing pathways, such as the synthesis of sterols or other terpenoids. nih.gov Using gene-silencing technologies like RNA interference (RNAi) or CRISPR/Cas9 to down-regulate key enzymes in these competing pathways (e.g., squalene (B77637) synthase in the sterol pathway) can redirect metabolic intermediates towards the desired clerodane pathway.
Heterologous Production:
The entire biosynthetic pathway for Tinophylloloside could be reconstituted in a microbial host like Saccharomyces cerevisiae (yeast) or a model plant like Nicotiana benthamiana. researchgate.net These systems offer advantages such as rapid growth, easier genetic manipulation, and contained production in bioreactors, which can be more efficient and scalable than extraction from the native plant.
Elicitation and Transcription Factor Engineering:
The production of secondary metabolites is often induced by environmental stress. Applying elicitors (e.g., jasmonic acid, salicylic (B10762653) acid) to Tinospora cordifolia cell cultures or whole plants can stimulate the expression of biosynthetic genes and enhance Tinophylloloside accumulation. nih.gov
Identifying and overexpressing specific transcription factors that regulate the genes of the this compound pathway can simultaneously up-regulate multiple pathway steps, providing a powerful tool for enhancing production.
Table 2: Metabolic Engineering Approaches for this compound Production
| Strategy | Target | Method | Expected Outcome |
|---|---|---|---|
| Up-regulation of Precursor Supply | MEP Pathway Enzymes (e.g., DXS, GGPS) | Gene Overexpression | Increased GGPP availability |
| Enhancement of Specific Pathway Steps | diTPS, CYP450s, UGTs | Gene Overexpression | Increased flux through the this compound pathway |
| Blocking Competing Pathways | Squalene (B77637) Synthase, other TPSs | RNAi, CRISPR/Cas9 | Redirection of precursors to this compound |
| Heterologous Production | Entire Biosynthetic Pathway | Transfer of genes to Yeast or N. benthamiana | Scalable and controlled production |
| Induction of Biosynthesis | Regulatory networks | Use of Elicitors, Overexpression of Transcription Factors | Enhanced expression of pathway genes |
Successful implementation of these strategies requires a more detailed understanding of the specific genes and regulatory networks involved in this compound biosynthesis in Tinospora cordifolia.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
| Geranylgeranyl pyrophosphate (GGPP) |
| UDP-glucose |
Chemical Synthesis and Analog Development of Tinophylloloside
Total Synthesis Strategies of Tinophylloloside (Conceptual and Experimental)
Total synthesis of this compound involves the construction of the complete molecular framework from simpler, commercially available starting materials. This typically requires a sequence of carefully designed chemical transformations to establish the correct connectivity, functional groups, and stereochemistry. While specific detailed experimental procedures for the total synthesis of this compound are not extensively detailed in the provided search results, the concept involves building the molecule step-by-step. Research has been reported on the total synthesis and isolation of cinnamic acid derivatives, including this compound, from Tinospora sagittata. researchgate.netresearchgate.net The total synthesis of related diterpenoids, such as isoamijiol and ajugarin 1, has been reported, which might involve similar strategic considerations for constructing complex ring systems and incorporating stereocenters, relevant to the challenges posed by this compound. rsc.org
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to leverage the high selectivity and efficiency of enzymes. This approach can be particularly useful for introducing chirality or performing reactions that are difficult to achieve solely through chemical means. While direct information on the chemoenzymatic synthesis of this compound is not explicitly available in the search results, chemoenzymatic routes have been developed for the synthesis of other complex molecules, such as chloramphenicol (B1208) and florfenicol, featuring enzymatic steps to establish stereocenters with high diastereomeric ratio (dr) and enantiomeric excess (de). researchgate.net Chemoenzymatic methods have also been applied to obtain optically pure alkyl-substituted δ-lactones, suggesting the potential applicability of such strategies to parts of the this compound structure. mdpi.com The use of enzymes like lipases for enantioselective acetylation in the synthesis of tetrahydropyran (B127337) derivatives highlights the potential for enzymatic resolution or asymmetric synthesis in a chemoenzymatic route towards this compound or its fragments. nih.gov Computer-aided synthesis planning tools are also being developed to guide multistep chemoenzymatic reactions, indicating a growing interest in this field. nih.gov
Semisynthesis from Natural Precursors
Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to obtain the desired target molecule. This approach is often more efficient than total synthesis for complex natural products if a suitable, abundant precursor is available. Semisynthesis is a common strategy for preparing complex molecules, especially when the natural source provides a compound with a significant portion of the target structure already intact. wikipedia.org For this compound, which is isolated from plants like Tinospora sagittata and Fibraurea tinctoria, semisynthesis from isolated precursors could be a viable route. researchgate.netresearchgate.netrsc.org Semisynthesis has been successfully applied to other natural products, such as paclitaxel, using isolated 10-deacetylbaccatine III as a starting material. wikipedia.org Similarly, semisynthetic derivatives of betulin (B1666924) have been prepared from betulin isolated from birchbark. mdpi.com While the specific natural precursor used for this compound semisynthesis is not detailed, the principle involves leveraging the existing complexity of a natural molecule to reduce the synthetic steps required.
Design and Synthesis of this compound Derivatives and Analogs
The design and synthesis of derivatives and analogs of this compound are crucial for exploring its potential biological activities and understanding the relationship between its structure and function. This involves modifying the core structure of this compound to create new compounds with altered properties. The synthesis of derivatives typically involves targeted chemical reactions on specific functional groups of the parent compound or building modified structures from different starting materials. mdpi.comekb.egnih.govnih.gov
Structure-Activity Relationship (SAR) Driven Modifications
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and are used to understand how changes in chemical structure affect biological activity. collaborativedrug.comwikipedia.orggardp.org For this compound, SAR-driven modifications would involve synthesizing a series of analogs with systematic variations in substituents, functional groups, or stereochemistry. By testing the biological activity of these analogs, researchers can identify which parts of the molecule are essential for activity and which modifications enhance or diminish it. collaborativedrug.comgardp.org This guides the design of new analogs with potentially improved properties. SAR studies have been applied to various classes of compounds, including nitrogen-containing heterocycles and nucleoside analogs, to understand their anticancer and antimicrobial activities. nih.govnih.gov While specific SAR data for this compound is not provided, the general approach involves correlating structural features with observed biological effects.
Development of Stereoselective Synthetic Methodologies
This compound, like many natural products, likely possesses multiple stereocenters, meaning the precise three-dimensional arrangement of atoms is critical for its properties. Stereoselective synthesis aims to control the formation of these stereocenters to obtain primarily or exclusively one specific stereoisomer. egrassbcollege.ac.inchemistrydocs.comrsc.org This is achieved through various strategies, including the use of chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor a specific transition state. The development of stereoselective methodologies is essential for the efficient synthesis of this compound and its analogs with defined stereochemistry. Examples of stereoselective synthesis in the literature include the preparation of cyclic allyl alcohol derivatives and the stereoselective reduction of carbonyl groups. researchgate.net Achieving high stereoselectivity is a key challenge in the synthesis of complex chiral molecules. rsc.org
In Vitro Biological Activity and Mechanistic Investigations
Anti-inflammatory Modulatory Mechanisms
The anti-inflammatory potential of Tinophylloloside and related plant extracts has been investigated through various in vitro models, focusing on key mediators and signaling pathways involved in the inflammatory response.
Regulation of Inflammatory Cytokine and Chemokine Expression (e.g., IL-6, TNF-α)
Inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central players in initiating and propagating inflammatory cascades. plantaedb.comtargetmol.com Studies on Tinospora Radix, which contains this compound, have demonstrated an inhibitory effect on the release and mRNA expression of inflammatory factors, including IL-6 and TNF-α, in LPS-stimulated RAW264.7 macrophages. scispace.comfrontiersin.org Furthermore, a compound (compound 2, a dammarane (B1241002) glucoside) isolated from Tinospora sagittata, a species also known to contain this compound, significantly downregulated the mRNA expression of IL-6 and TNF-α in LPS-mediated RAW 264.7 cells. researchgate.net These findings suggest that this compound, or compounds associated with its presence in Tinospora species, can modulate the expression of key pro-inflammatory cytokines in vitro.
Impact on Cyclooxygenase (COX) and Nitric Oxide (NO) Production Pathways
Cyclooxygenase (COX) enzymes, particularly COX-2, and Nitric Oxide (NO), produced by inducible Nitric Oxide Synthase (iNOS), are significant mediators of inflammation. scispace.comfrontiersin.orgresearchgate.net Research indicates that Tinospora Radix can inhibit the production of NO and the expression of iNOS and COX-2. scispace.comfrontiersin.org In line with this, a compound (compound 2) isolated from Tinospora sagittata showed strong inhibition of NO release and significantly suppressed the mRNA and protein expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. researchgate.net These in vitro results highlight the potential of this compound-containing extracts to interfere with critical enzymatic pathways involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.
Crosstalk with Key Intracellular Signaling Cascades (e.g., PI3K-Akt, NF-κB)
Intracellular signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)-Akt and Nuclear Factor-kappa B (NF-κB) pathways, play crucial roles in regulating inflammatory responses. researchgate.netmdpi.comnih.gov Investigations into the anti-inflammatory mechanisms of Tinosporae Radix suggest its action involves modulating the PI3K-Akt signaling pathway. scispace.comfrontiersin.org Specifically, Tinosporae Radix has been shown to downregulate targets within this pathway, such as PI3K and AKT, thereby suppressing inflammatory responses. scispace.comfrontiersin.org The PI3K-Akt pathway is known to interact with and regulate NF-κB signaling, a key transcription factor that controls the expression of numerous pro-inflammatory genes. researchgate.netmdpi.comnih.gov Inhibition of the PI3K/Akt pathway can lead to the downregulation of NF-κB. mdpi.comnih.gov Furthermore, compound 2 from Tinospora sagittata was found to significantly suppress the protein expression of NF-κB/p65 and downregulate its mRNA expression. researchgate.net These findings collectively suggest that this compound, within the context of Tinospora extracts, may exert its anti-inflammatory effects, at least in part, by influencing the PI3K-Akt and NF-κB signaling cascades.
Influence on Glycerophospholipid Metabolism in Inflammatory Models
Emerging research highlights the intricate link between lipid metabolism and inflammation. Studies on Tinosporae Radix have indicated its role in attenuating inflammation by regulating glycerophospholipid metabolism, a process that appears to be mediated through the PI3K-Akt signaling pathway. scispace.comfrontiersin.org Metabolomics analysis of Tinospora Radix treatment revealed a downregulation of substances within the glycerophospholipid metabolic pathway. scispace.comfrontiersin.org Dysregulation of glycerophospholipid metabolism has been implicated in various inflammatory conditions, underscoring the potential significance of this modulatory effect.
Antioxidant System Modulation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to inflammation and various disease states. The antioxidant properties of this compound and the plants it is derived from have been investigated in vitro.
Protection against Cellular Oxidative Stress Indicators
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the ability of biological systems to detoxify these reactive intermediates, is implicated in various pathological conditions, including cancer and neurodegenerative disorders. ontosight.ainih.gov Antioxidants play a crucial role in scavenging free radicals and protecting against oxidative damage. ontosight.airesearchgate.netresearchgate.netpjoes.com While the Tinospora genus is recognized for its antioxidant properties, and this compound is mentioned as a compound with potential antioxidant activity, specific detailed in vitro studies focusing solely on this compound's protective effects against defined cellular oxidative stress indicators and the underlying mechanisms are not extensively documented in the provided search results. ontosight.aiscispace.comnih.gov General mechanisms of antioxidant action involve scavenging free radicals and modulating antioxidant enzyme systems. nih.govresearchgate.net
Antimicrobial Efficacy and Mechanisms of Action
Natural compounds, including glycosides like this compound, are of interest for their potential antimicrobial activities against a range of pathogens, including bacteria, fungi, and viruses. ontosight.ainih.gov
Antibacterial Activity (against Gram-positive and Gram-negative species)
The Tinospora genus is reported to contain compounds with antimicrobial activity, effective against both Gram-positive and Gram-negative organisms. scispace.com However, specific in vitro antibacterial activity data, such as Minimum Inhibitory Concentrations (MICs), and detailed findings for this compound against named Gram-positive and Gram-negative bacterial species were not found in the provided search results. Studies on other natural compounds demonstrate various mechanisms against bacteria, including disruption of cell membranes, inhibition of protein synthesis, and interference with DNA/RNA function. nih.govnih.govmdpi.com The cell wall composition differs between Gram-positive and Gram-negative bacteria, influencing their susceptibility to antimicrobial agents and their mechanisms of action. mdpi.comfrontiersin.org
Due to the limited specific data available for this compound's antibacterial activity in the search results, a detailed data table cannot be generated.
Antifungal and Antiviral Potential in Cell-Based Assays
This compound is mentioned as having potential antimicrobial activities, which could encompass antifungal and antiviral effects. ontosight.ai While the Tinospora genus is studied for various biological activities, including potential effects relevant to infectious conditions, specific in vitro data on this compound's antifungal or antiviral potential in cell-based assays were not detailed in the provided information. nih.gov Research on other compounds has shown antifungal activity and antiviral effects in cell-based assays, targeting various stages of viral infection or inhibiting viral replication. windows.netnih.govresearchgate.netmdpi.com
Due to the limited specific data available for this compound's antifungal and antiviral activity in the search results, a detailed data table cannot be generated.
Investigation of Microbial Growth Inhibition Mechanisms
The mechanisms by which natural compounds inhibit microbial growth are diverse and can involve targeting essential cellular processes. nih.govnih.gov These mechanisms can include disrupting cell wall or membrane integrity, inhibiting enzyme activity crucial for growth, interfering with genetic material synthesis or function, or modulating quorum sensing pathways in bacteria. nih.govnih.govmdpi.commdpi.comfrontiersin.orgnih.gov While this compound is suggested to possess antimicrobial properties, specific investigations into the detailed mechanisms by which this compound inhibits microbial growth were not described in the provided search results. ontosight.ai Further research is needed to elucidate the precise molecular targets and pathways affected by this compound in microbial cells. scispace.comnih.gov
Antitumor Cell Line Activities and Apoptosis Induction
Natural compounds are increasingly being investigated for their potential cytotoxic effects on cancer cells and their ability to induce programmed cell death (apoptosis). nih.govnih.gov The Tinospora genus has been studied for its antitumor effects, with mechanisms potentially involving cytotoxicity and the induction of apoptosis in tumor cells. scispace.comnih.gov
Induction of Cell Apoptosis and Modulation of Cell Cycle Progression
Based on the currently available literature examined, specific detailed research findings on the induction of cell apoptosis and modulation of cell cycle progression specifically by this compound are not extensively documented. While the genus Tinospora is recognized for its antitumor properties, with studies on other compounds from these plants indicating effects on cell proliferation, apoptosis, and cell cycle arrest, direct investigations focusing solely on this compound in these mechanisms are not prominent in the provided search results. nih.govresearchgate.net The processes of apoptosis and cell cycle regulation are critical in cellular homeostasis and disease, and various natural compounds are investigated for their influence on these pathways. savemyexams.comwikipedia.orgnih.govbdbiosciences.com
Influence on Carcinogen Metabolic Activation Pathways
Specific studies detailing the influence of this compound on carcinogen metabolic activation pathways were not found within the scope of the examined literature. Some clerodane diterpenes from Tinospora species have been evaluated for activity against induced hepatocyte carcinoma and suggested to potentially block carcinogen metabolic activation and enhance detoxification. nih.govresearchgate.net However, the direct role and mechanisms of this compound in these pathways require further specific investigation.
Anti-diabetic and Anti-glycation Effects
Research has indicated that this compound possesses potential anti-diabetic and anti-glycation effects, explored through in vitro enzymatic and chemical models. nih.govmdpi.comresearchgate.net
Alpha-Glucosidase Enzyme Inhibition Studies
This compound has been evaluated for its inhibitory activity against alpha-glucosidase. mdpi.comresearchgate.net Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. wikipedia.orgmdpi.com Inhibition of this enzyme can lead to a delay in glucose absorption and a reduction in postprandial blood glucose levels, representing a therapeutic target for type 2 diabetes mellitus. wikipedia.orgmdpi.com While studies have confirmed the evaluation of this compound for this activity mdpi.comresearchgate.net, specific quantitative data such as IC50 values for this compound's alpha-glucosidase inhibition were not available in the provided search results.
Inhibition of Advanced Glycation End-products (AGEs) Formation (e.g., BSA-glucose glycation model)
This compound has demonstrated inhibitory effects on the formation of Advanced Glycation End-products (AGEs). nih.govmdpi.com AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids, and their accumulation is implicated in the progression of various diseases, including diabetic complications. youtube.comnutritionfacts.orgnih.govnih.gov Studies utilizing a lab model of protein glycation with glucose, such as the Bovine Serum Albumin (BSA)-glucose model, have shown that this compound can inhibit AGE formation. nih.gov Notably, in one study evaluating compounds from Tinospora bakis, this compound (identified as compound 6) exhibited a superior anti-glycation effect compared to established agents like rutin (B1680289) and quercetin (B1663063) in a protein glycation model with glucose. nih.gov
While specific quantitative data (e.g., IC50 values) for this compound's AGEs inhibition in the BSA-glucose model were not explicitly provided in the snippets, the qualitative finding of superior activity compared to known inhibitors highlights its potential in this area.
Investigation of Interactions with Insulin (B600854) Signaling Pathways
Investigations specifically focused on the direct interactions of this compound with insulin signaling pathways were not detailed in the examined literature. Other compounds isolated from the Tinospora genus, such as borapetoside A, have been studied for their effects on increasing glucose utilization, reducing hepatic gluconeogenesis, and activating the insulin signaling pathway. nih.govresearchgate.netresearchgate.net However, the specific activity of this compound in modulating insulin signaling requires dedicated research.
Immunomodulatory Properties
While the genus Tinospora is widely recognized for its significant immunomodulatory properties, attributed to various constituents including polysaccharides and alkaloids nih.govresearchgate.netnih.govresearchgate.netscispace.comnih.gov, specific detailed research on the immunomodulatory effects of this compound itself was not prominently featured in the provided search results. The complex nature of immunomodulation involves interactions with various components of the immune system, and further studies are needed to ascertain the specific role of this compound in these processes.
Activation and Differentiation of Immune Cells (e.g., Macrophages, NK Cells, Antigen-Presenting Cells, T and B Lymphocytes)
Studies have indicated that this compound may influence the activity of immune cells. Research on compounds from Tinospora sagittata, a plant source of this compound, suggests potential immunomodulatory effects, including the activation of immune cells such as macrophages and lymphocytes plantaedb.complantaedb.com. Specifically, this compound has been reported to show in vitro anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophage RAW 264.7 cells researchgate.net. This suggests a role in modulating macrophage activation in response to inflammatory stimuli. While the direct effects of this compound on the differentiation of immune cells like NK cells, antigen-presenting cells, T, and B lymphocytes are not extensively detailed in the available literature, the broader immunomodulatory potential of compounds from its source genus supports further investigation in this area plantaedb.complantaedb.com.
Modulation of Cytokine and Chemokine Secretion Profiles
The modulation of cytokine and chemokine secretion is a key aspect of immune regulation. Research on this compound suggests it can influence the production of signaling molecules involved in the inflammatory response. Its ability to inhibit LPS-induced NO production in macrophages points towards an impact on mediators of inflammation researchgate.net. The genus Tinospora, from which this compound is isolated, is known for its immunomodulatory properties, including the modulation of cytokine release plantaedb.complantaedb.com. While specific data on the comprehensive cytokine and chemokine profiles modulated by this compound is limited in the provided information, its observed anti-inflammatory activity in vitro implies an influence on the secretion of pro-inflammatory cytokines and chemokines researchgate.net.
Role in Complement System Activation
The complement system is a crucial part of the innate immune system involved in pathogen clearance and inflammatory responses. Its activation proceeds through classical, alternative, and lectin pathways. While the genus Tinospora has been mentioned in the context of activating the complement system plantaedb.complantaedb.com, specific in vitro studies detailing the direct role or effects of this compound on the various pathways or components of the complement system (such as C1q, C3, C5, or the formation of the membrane attack complex) were not prominently featured in the search results. Further research is needed to elucidate the specific interaction of this compound with the complement cascade in vitro.
Hepatoprotective Mechanisms in In Vitro Models
In vitro models are valuable for assessing the hepatoprotective potential of compounds against various insults.
Chemically-induced damage using agents like acetaminophen (B1664979) (APAP) and carbon tetrachloride (CCl4) are common in vitro models for evaluating hepatoprotective effects. These toxins induce liver injury through mechanisms involving metabolic activation and oxidative stress. While the provided search results discuss the use of APAP and CCl4 in in vitro hepatoprotection studies and mention the hepatoprotective activity of other compounds or plant extracts, specific in vitro data demonstrating this compound's protective effects against APAP- or CCl4-induced hepatocyte damage was not explicitly found. Studies on the broader Tinospora genus suggest hepatoprotective potential plantaedb.com, but direct evidence for isolated this compound in these specific models requires further investigation.
Hepatoprotective mechanisms can involve antioxidant activity, reduction of lipid peroxidation, and modulation of enzymes. CCl4, for instance, induces toxicity through metabolic activation leading to free radical formation and lipid peroxidation. APAP toxicity also involves the formation of reactive metabolites that deplete glutathione (B108866) and cause oxidative stress. General mechanisms of hepatoprotection observed in in vitro models include the reduction of elevated liver enzymes (like AST, ALT, and LDH), prevention of glutathione depletion, and inhibition of lipid peroxidation. While this compound has been noted for potential antioxidant properties, specific in vitro studies detailing how this compound exerts hepatoprotective effects at the cellular and molecular level, such as its direct impact on cytochrome P450 enzymes involved in toxin metabolism, its role in scavenging specific free radicals, or its influence on key signaling pathways in hepatocytes, were not available in the provided information.
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
A critical area for future research involves the advanced mechanistic elucidation of tinophylloloside's biological activities at the molecular level. While studies suggest antioxidant and anti-inflammatory effects, the precise molecular targets and pathways through which this compound exerts these effects are not fully understood ontosight.airesearchgate.netresearchgate.net. Future research should focus on identifying the specific proteins, enzymes, or signaling molecules that interact with this compound or are modulated by its presence. This could involve detailed in vitro studies using isolated cellular components or cell lines, as well as in vivo studies in relevant animal models. Techniques such as reporter assays, protein binding assays, and analysis of downstream signaling cascades could provide valuable insights into its molecular mechanisms. Understanding these fundamental interactions is crucial for validating its traditional uses and developing it as a potential therapeutic agent researchgate.net. For example, investigating its interaction with key inflammatory mediators or antioxidant defense systems at a molecular level would provide a clearer picture of its anti-inflammatory and antioxidant properties ontosight.ai. Research into the genus Tinospora has highlighted the complexity of its constituents and their mechanisms, emphasizing the need for detailed studies on individual compounds like this compound researchgate.net.
Rational Design and Development of Novel this compound Analogs for Enhanced or Targeted Bioactivity
The rational design and development of novel this compound analogs represent a significant unexplored avenue. Given that the specific structure of this compound can vary, leading to different isomers or derivatives with potentially unique properties, modifying its structure could lead to compounds with enhanced potency, improved specificity, or altered pharmacokinetic profiles ontosight.ai. This process would involve medicinal chemistry approaches, guided by structure-activity relationship (SAR) studies. By understanding which parts of the this compound molecule are responsible for its observed biological activities (e.g., the flavonoid aglycone or the sugar moiety), researchers can design and synthesize analogs with targeted modifications. These modifications could aim to improve binding affinity to specific targets, enhance cellular uptake, increase metabolic stability, or reduce potential off-target effects. Analog synthesis and evaluation would be an iterative process, with biological testing informing further structural modifications. While the concept of analog synthesis is broadly applicable in drug discovery, its specific application to this compound, based on detailed mechanistic understanding, holds promise for developing more effective therapeutic candidates.
Integration of Chemoinformatics and Computational Drug Design for Pharmacological Target Identification
The integration of chemoinformatics and computational drug design approaches is a powerful strategy for identifying pharmacological targets of this compound. Chemoinformatics involves the use of computational methods to analyze chemical data, while computational drug design utilizes computer simulations to predict how molecules will interact with biological targets researchgate.netnih.gov. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be employed researchgate.netnih.gov. Molecular docking can predict how this compound might bind to known or predicted protein targets researchgate.net. Virtual screening of compound databases can identify potential targets based on the structural similarity to known ligands or the predicted binding affinity of this compound nih.gov. QSAR models can correlate structural features of this compound and its potential analogs with their biological activity, helping to predict the activity of new compounds nih.gov. These computational methods can significantly accelerate the drug discovery process by prioritizing potential targets for experimental validation and guiding the design of analogs researchgate.netresearchgate.net. Network pharmacology, which integrates data from various sources to construct networks of drug-target-disease interactions, can also be a valuable tool in this regard dovepress.commdpi.com. A network pharmacological analysis involving this compound has already suggested its potential involvement in pathways such as the NF-kappa B signaling pathway and the PI3K-Akt signaling pathway, which are relevant to inflammation and other biological processes researchgate.net.
Q & A
(Basic) What are the validated methods for isolating and characterizing Tinophylloloside from natural sources?
Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural characterization employs NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular identity . For reproducibility, experimental protocols must detail solvent ratios, temperature, and purification steps. Purity should be verified via HPLC (>95% peak area) and documented with chromatograms in supporting information .
Table 1: Common Isolation and Characterization Techniques
| Method | Purpose | Key Parameters |
|---|---|---|
| Solvent Extraction | Crude extraction | Solvent polarity, temperature |
| Column Chromatography | Fraction purification | Stationary phase, eluent system |
| NMR Spectroscopy | Structural elucidation | Solvent (e.g., CDCl₃, DMSO-d₆) |
| HR-ESI-MS | Molecular weight confirmation | Ionization mode, resolution |
(Basic) How do researchers design in vitro assays to evaluate this compound’s biological activity?
Answer:
Standard assays include:
- Cytotoxicity: MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using dose-response curves.
- Antioxidant Activity: DPPH/ABTS radical scavenging assays, comparing to ascorbic acid controls.
- Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates.
Ensure positive/negative controls are included, and report data as mean ± SD from triplicate experiments. Statistical significance (p < 0.05) must be assessed via ANOVA or t-tests .
(Advanced) How can conflicting data on this compound’s pharmacokinetics (e.g., bioavailability) be systematically addressed?
Answer:
Contradictions often arise from variability in:
- Administration Routes: Oral vs. intravenous dosing affects bioavailability.
- Animal Models: Species-specific metabolism (e.g., murine vs. primate).
- Analytical Methods: LC-MS/MS sensitivity vs. ELISA specificity.
To resolve discrepancies, conduct meta-analyses of existing studies, highlighting methodological differences. Reproduce key experiments under standardized conditions (e.g., fixed dosing, C57BL/6 mice) and validate assays across independent labs .
(Advanced) What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Answer:
- Semi-synthesis: Modify hydroxyl or glycoside groups via acetylation or glycosylation.
- Computational Guidance: Use molecular docking (AutoDock Vina) to predict binding affinity changes.
- Parallel Synthesis: Generate derivative libraries using combinatorial chemistry.
Characterize derivatives with XRD for stereochemical confirmation and test against target proteins (e.g., COX-2, EGFR). Report yield, purity, and spectral data for each step .
(Basic) What criteria determine the selection of in vivo models for this compound’s toxicity studies?
Answer:
- Acute Toxicity: Rodent models (e.g., Wistar rats) with OECD Guideline 423 compliance.
- Chronic Toxicity: 90-day studies monitoring hematological, hepatic, and renal parameters.
- Species Relevance: Use models with metabolic pathways analogous to humans (e.g., CYP450 isoforms). Document ethical approvals and housing conditions .
(Advanced) How should researchers address low reproducibility in this compound’s reported anti-inflammatory effects?
Answer:
- Standardize Assays: Use LPS-induced RAW264.7 macrophages across labs, with TNF-α/IL-6 ELISA kits from the same vendor.
- Control Variables: Monitor cell passage number, serum batch, and endotoxin levels.
- Data Transparency: Share raw flow cytometry/ELISA data in repositories (e.g., Zenodo).
Publish negative results and conduct power analyses to ensure adequate sample sizes .
(Basic) What are the best practices for documenting this compound research in publications?
Answer:
- Experimental Section: Detail synthesis/isolation protocols, instrument models (e.g., Bruker Avance III HD NMR), and software (e.g., MestReNova for NMR analysis).
- Supporting Information: Include crystallographic data (CIF files), HPLC chromatograms, and dose-response curves.
- Ethics Compliance: Declare animal welfare guidelines (e.g., ARRIVE) or human subject approvals .
(Advanced) How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action?
Answer:
- Transcriptomics: RNA-seq of treated vs. untreated cells to identify differentially expressed genes (DESeq2 analysis).
- Metabolomics: LC-MS-based profiling to track metabolite shifts (e.g., KEGG pathway enrichment).
- Integration: Use bioinformatics tools (STRING, Cytoscape) to map gene-metabolite networks. Validate findings with CRISPR knockouts or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
